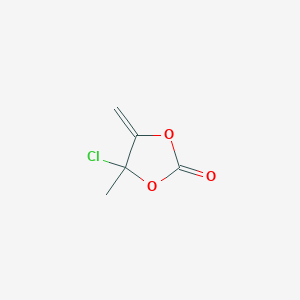

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-

Overview

Description

“1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-” is a novel intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .

Synthesis Analysis

This compound is synthesized as an intermediate for the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . The synthesis process yields the end product in high yield by the rearrangement reaction .Molecular Structure Analysis

The molecular formula of this compound is C5H5ClO3 . Its structure includes a five-membered ring with two oxygen atoms as the only ring hetero atoms .Chemical Reactions Analysis

The compound is used in the synthesis of degradable and chemically recyclable polymers . The monomers were synthesized in high yields (80–90%), which is an attractive feature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.54 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds . Its topological polar surface area is 35.5 Ų .Scientific Research Applications

Prodrug Synthesis

This compound serves as an intermediate in the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolan-2-one , which is utilized as a modifying agent for creating prodrugs . Prodrugs are pharmacologically inactive compounds that undergo enzymatic or chemical transformation within the body to release the active drug, enhancing its bioavailability and stability.

Material Science

The reactivity of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be exploited in material science for the synthesis of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable precursor for developing advanced materials with specific properties .

Medicinal Chemistry

The compound’s application in medicinal chemistry is primarily in the realm of prodrug development, as mentioned earlier. It can be used to modify pharmacokinetic properties of drugs, making them more effective in treatment .

Mechanism of Action

Target of Action

It is known to be a useful intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is used as a modifying agent for making various prodrugs .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one with chlorine or sulfuryl chloride affords 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one . This compound then undergoes an allylic rearrangement to afford 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .

Biochemical Pathways

It is known to be involved in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. They are designed to improve the bioavailability of drugs, and their synthesis often involves complex biochemical pathways.

Result of Action

The primary result of the action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . This compound is used as a modifying agent to create prodrugs, which have improved pharmacological properties compared to the original drug .

Action Environment

The action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be influenced by various environmental factors. For instance, the yield of the reaction can be affected by the temperature and the type of solvent used . .

Future Directions

properties

IUPAC Name |

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYDCOBLQUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461526 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

CAS RN |

95579-71-8 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)